molecular formula C20H18N4O4S B2821417 (E)-3-(((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide CAS No. 355115-20-7

(E)-3-(((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2821417
CAS No.: 355115-20-7
M. Wt: 410.45
InChI Key: OVIMYVZHOPRJEM-CIAFOILYSA-N
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Description

The compound (E)-3-(((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide is a structurally complex heterocyclic molecule featuring a tetrahydrothiophene 1,1-dioxide (sulfolane) core linked to a nitrophenyl-substituted pyrazole moiety via a methyleneamino bridge. Its E-configuration arises from the stereochemistry of the imine group. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., pyrazole-thiophene hybrids) suggest relevance in medicinal chemistry and materials science due to their diverse bioactivities and optoelectronic properties .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-24(26)19-8-4-5-15(11-19)20-16(12-21-17-9-10-29(27,28)14-17)13-23(22-20)18-6-2-1-3-7-18/h1-8,11-13,17H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIMYVZHOPRJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Nitrophenyl Group: This step might involve nitration of a phenyl group followed by coupling with the pyrazole ring.

    Formation of the Tetrahydrothiophene Dioxide Moiety: This could involve the oxidation of a tetrahydrothiophene precursor.

    Final Coupling Reaction: The final step would involve the condensation of the pyrazole derivative with the tetrahydrothiophene dioxide under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized further under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that tetrahydrothiophene derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds containing the tetrahydrothiophene moiety can effectively target specific cancer pathways, making them potential candidates for drug development .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting potential use in developing new antibiotics or antifungal agents. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Environmental Science

Biodegradation and Environmental Remediation
Tetrahydrothiophene-1,1-dioxide has been studied for its role in the biodegradation processes of various pollutants. Research indicates that it can be effectively degraded by microbial cultures in contaminated environments, such as those found in sour gas processing plants. This property makes it a candidate for use in bioremediation strategies aimed at cleaning up contaminated sites .

Soil Sorption Studies
Studies on the sorption characteristics of tetrahydrothiophene derivatives reveal their interactions with soil matrices. This information is crucial for understanding their environmental fate and transport, particularly in assessing the risks associated with spills or leaks from industrial operations. The Freundlich equation has been used to model the sorption behavior of these compounds in soil .

Materials Science

Polymer Chemistry
The unique properties of tetrahydrothiophene derivatives make them suitable for incorporation into polymer matrices. Their ability to modify physical properties such as thermal stability and mechanical strength has been explored in developing advanced materials. Research has indicated that incorporating these compounds into polymers can enhance their performance in various applications, including coatings and composites .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the effects of tetrahydrothiophene derivatives on cancer cell linesDemonstrated significant inhibition of cell growth and induction of apoptosis in treated cells
Environmental Biodegradation StudyEvaluated the degradation of tetrahydrothiophene in soil samplesFound effective degradation rates by indigenous microbial populations, highlighting potential for bioremediation
Polymer Modification ResearchExplored the incorporation of tetrahydrothiophene into polymer matricesResulted in improved mechanical properties and thermal stability of the modified polymers

Mechanism of Action

The mechanism of action of (E)-3-(((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl group could be involved in electron transfer processes, while the pyrazole ring might interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural Features

The target compound shares core motifs with several analogs in the evidence:

Compound Name / ID Key Structural Differences
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) Replaces the sulfolane core with a bis-thienothiophene system; features dual pyrazole-carbonyl linkages instead of an imine bridge.
6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10) Contains pyrazolopyrimidine and cyano groups instead of nitro-substituted phenylpyrazole; lacks the sulfolane moiety.
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Substitutes sulfolane with a triazole-thione ring; uses chlorophenyl groups instead of nitro-phenyl and lacks pyrazole-thiophene conjugation.

Key Observations :

  • The sulfolane core in the target compound provides a rigid, electron-deficient environment distinct from thienothiophene or triazole systems .
  • The nitro group enhances electrophilicity compared to cyano or chloro substituents in analogs .
Spectroscopic and Analytical Data

Comparative spectral data highlight functional group variations:

Compound IR (C=O/NH₂) [cm⁻¹] $^1$H-NMR (Key Signals) Molecular Weight (g/mol) Reference
Target Compound Not reported Not reported ~443.45 (calculated)
7b 1720 (C=O), 3320-3275 (NH₂) δ 2.22 (s, CH₃), 7.3–7.52 (ArH) 538.64 [1]
10 δ 2.22 (s, CH₃), 7.36–8.9 (ArH, pyrimidine) 604.71 [1]
Triazole-thione 3200 (NH) Not reported ~441.34 (calculated) [7]

Insights :

  • The absence of carbonyl IR peaks in the target compound (vs. 1720 cm⁻¹ in 7b) suggests a lack of ketone groups, consistent with its imine bridge .
  • Pyrazole protons in analogs appear at δ 7.3–7.8, which would likely align with the target compound’s aromatic signals .
Functional Group Reactivity
  • Nitro Group: Unlike cyano or chloro substituents in analogs, the nitro group in the target compound may enhance π-π stacking and hydrogen-bond acceptor capacity, influencing crystal packing (cf. hydrogen-bonded networks in triazole-thione derivatives ).

Biological Activity

(E)-3-(((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide is a compound that combines the structural features of pyrazole and tetrahydrothiophene, suggesting potential for diverse biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

This structure indicates the presence of a tetrahydrothiophene moiety, which is known for its unique properties in medicinal chemistry. The nitrophenyl and phenyl groups contribute to the compound's potential reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have reported that modifications in the pyrazole structure can enhance antibacterial activity, suggesting that (E)-3-(((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide may also exhibit similar properties .

Anti-inflammatory Effects

Pyrazole derivatives have been extensively studied for their anti-inflammatory activities. For example, certain compounds have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The presence of the tetrahydrothiophene moiety may further enhance these effects due to its ability to modulate cellular signaling pathways involved in inflammation .

Cytotoxicity and Anticancer Potential

Preliminary investigations into related compounds suggest potential anticancer activity. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural features of (E)-3-(((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide may influence its efficacy against different cancer cell lines .

Case Studies

A series of studies have been conducted on similar pyrazole compounds to evaluate their biological activities:

  • Antibacterial Activity : A study reported that a series of pyrazole derivatives exhibited significant antibacterial activity with MIC values ranging from 0.125 to 8 mg/mL against S. aureus and E. coli .
  • Anti-inflammatory Activity : Research demonstrated that certain pyrazole derivatives could inhibit TNF-α release in vitro, suggesting their potential as anti-inflammatory agents .
  • Cytotoxicity : Compounds structurally related to (E)-3-(((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)tetrahydrothiophene 1,1-dioxide showed IC50 values indicating cytotoxic effects against various cancer cell lines .

Data Summary

Biological Activity Observed Effects References
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryInhibition of TNF-α, IL-6
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventTemperature (°C)CatalystYield Range (%)
Aldehyde FormationDMF90POCl₃60–70
Schiff Base ReactionEthanol70Acetic acid (pH 5)75–85
OxidationH₂O/THF25H₂O₂90–95

Advanced: How do stereochemical considerations influence the biological activity of this compound, and what methods are used to determine its three-dimensional conformation?

Answer:
The (E)-configuration of the imine bond is critical for bioactivity, as it ensures proper spatial alignment for target binding (e.g., enzyme active sites). Deviations in stereochemistry can reduce potency by >50% .

Methods for Conformational Analysis:

  • X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the sulfone group) .
  • NMR Spectroscopy: NOESY experiments confirm the (E)-configuration by detecting through-space correlations between the pyrazole and tetrahydrothiophene protons .
  • DFT Calculations: Predict energy-minimized conformers and assess intramolecular interactions (e.g., π-π stacking between phenyl rings) .

Data Contradiction Analysis:
Conflicting reports on bioactivity may arise from impurities in stereoisomeric mixtures. Purity >95% (HPLC) and chiral column validation are essential .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR: Assigns protons and carbons in the pyrazole (δ 7.2–8.5 ppm) and tetrahydrothiophene (δ 3.1–4.3 ppm) moieties .
  • IR Spectroscopy: Confirms the imine (C=N stretch at ~1600 cm⁻¹) and sulfone (S=O stretch at 1150–1300 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ m/z ~450) and fragmentation patterns .

Q. Table 2: Key Spectral Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Pyrazole C-H7.8 (d, J=2.1 Hz)-
Imine (C=N)-1595–1610
Sulfone (S=O)-1160, 1295

Advanced: What strategies can resolve contradictions in reported biological activities of structurally similar compounds?

Answer:

  • Comparative SAR Studies: Systematically modify substituents (e.g., nitro group position) to isolate activity trends .
  • Targeted Assays: Use isothermal titration calorimetry (ITC) to measure binding affinity differences caused by minor structural variations .
  • Meta-Analysis: Apply multivariate regression to published IC₅₀ data, controlling for assay conditions (e.g., cell line variability) .

Example: A 2024 study found that replacing the 3-nitrophenyl group with 4-nitrophenyl reduced antimicrobial activity by 40%, highlighting substituent positioning effects .

Advanced: How can computational methods predict the reactivity and interaction of this compound with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Simulates binding to proteins (e.g., COX-2) by optimizing hydrogen bonds and hydrophobic contacts .
  • MD Simulations (GROMACS): Assesses stability of ligand-target complexes over 100 ns trajectories, identifying critical residues for binding .
  • QSAR Models: Relate electronic parameters (e.g., Hammett σ values) to inhibitory activity against kinases .

Case Study: Docking studies revealed that the sulfone group forms a key hydrogen bond with Tyr355 in the ATP-binding pocket of EGFR kinase, explaining its nanomolar potency .

Basic: What are the primary challenges in purifying this compound, and how can they be addressed?

Answer:

  • Challenge 1: Co-elution of (Z)-isomer during column chromatography.
    Solution: Use silver nitrate-impregnated silica gel to separate (E)/(Z) isomers via π-complexation .
  • Challenge 2: Hydrolysis of the imine bond under acidic conditions.
    Solution: Employ neutral pH solvents (e.g., ethyl acetate/hexane) and low-temperature recrystallization .

Advanced: What role do non-covalent interactions play in stabilizing the crystal lattice of this compound?

Answer:
X-ray studies show:

  • Hydrogen Bonds: N–H···O interactions between the sulfone and amino groups (2.8–3.0 Å) .
  • π-Stacking: Face-to-edge interactions between phenyl rings (3.4 Å spacing) enhance lattice stability .
  • Van der Waals Forces: Contribute to dense packing (calculated density ~1.45 g/cm³) .

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